molecular formula C27H24N4O5S B2805124 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034274-79-6

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No. B2805124
CAS RN: 2034274-79-6
M. Wt: 516.57
InChI Key: BGKMDKBMMDWXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has been focused on the synthesis of novel heterocyclic compounds derived from specific starting materials, leading to the development of compounds with potential biological activities. For instance, Bekircan et al. (2015) explored the synthesis of novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which were characterized and screened for their lipase and α-glucosidase inhibition properties. These compounds showed promising anti-lipase and anti-α-glucosidase activities, suggesting their potential in therapeutic applications Bekircan, Ülker, & Menteşe, 2015.

Antimicrobial Activity

  • Several studies have evaluated the antimicrobial properties of quinazolinone derivatives, highlighting their potential as effective agents against a variety of microorganisms. For example, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and investigated their antimicrobial activities, revealing that some compounds exhibited good to moderate activity against various microorganisms Özyanik, Demirci, Bektaş, & Demirbas, 2012.

Enzyme Inhibition

  • The exploration of enzyme inhibition by synthesized compounds is another significant area of research. Dewangan et al. (2017) synthesized Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles and evaluated their analgesic and anti-inflammatory activities. This study found that specific derivatives showed potent analgesic and anti-inflammatory activities, underscoring the therapeutic potential of these compounds Dewangan, Nakhate, Verma, Nagori, & Tripathi, 2017.

Anticancer Activity

  • The anticancer properties of quinazolinone derivatives have also been investigated. Qiao et al. (2015) designed and synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, testing their inhibitory activities against various cancer cell lines. Compound 4j, in particular, demonstrated potent inhibitory activity, indicating its potential as an anticancer agent Qiao, Yin, Shen, Wang, Sha, Wu, Lu, Xu, Zhang, & Hailiang, 2015.

properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-33-18-10-8-17(9-11-18)15-31-26(32)20-6-4-5-7-22(20)28-27(31)37-16-24-29-25(30-36-24)21-13-12-19(34-2)14-23(21)35-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKMDKBMMDWXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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